molecular formula C12H16BrNOS B15091778 2-((2-Bromophenyl)thio)-N,N-diethylacetamide

2-((2-Bromophenyl)thio)-N,N-diethylacetamide

Cat. No.: B15091778
M. Wt: 302.23 g/mol
InChI Key: AJMPGIVOXOTREN-UHFFFAOYSA-N
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Description

2-((2-Bromophenyl)thio)-N,N-diethylacetamide is an organic compound that features a bromophenyl group attached to a thioether linkage, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Bromophenyl)thio)-N,N-diethylacetamide typically involves the reaction of 2-bromothiophenol with N,N-diethylacetamide in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((2-Bromophenyl)thio)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Bromophenyl)thio)-N,N-diethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Bromophenyl)thio)-N,N-diethylacetamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, while the thioether and acetamide groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromothiophenol: Shares the bromophenyl and thioether functionalities but lacks the acetamide group.

    N,N-Diethylacetamide: Contains the acetamide moiety but lacks the bromophenyl and thioether groups.

Uniqueness

2-((2-Bromophenyl)thio)-N,N-diethylacetamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromophenyl and acetamide groups allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

Molecular Formula

C12H16BrNOS

Molecular Weight

302.23 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C12H16BrNOS/c1-3-14(4-2)12(15)9-16-11-8-6-5-7-10(11)13/h5-8H,3-4,9H2,1-2H3

InChI Key

AJMPGIVOXOTREN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=CC=CC=C1Br

Origin of Product

United States

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